molecular formula C22H20ClN7 B2440531 N-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine CAS No. 946348-05-6

N-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine

Cat. No.: B2440531
CAS No.: 946348-05-6
M. Wt: 417.9
InChI Key: QJBQRZGOMWKSJR-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is a complex organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring This particular compound is characterized by the presence of a 4-chlorophenyl group and a 4-phenylpiperazin-1-yl group attached to the pteridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine typically involves multi-step organic reactions

    Preparation of Pteridine Core: The pteridine core can be synthesized through the condensation of appropriate pyrimidine and pyrazine derivatives under controlled conditions.

    Introduction of 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable chlorinated aromatic compound.

    Attachment of 4-Phenylpiperazin-1-yl Group: The final step involves the coupling of the pteridine intermediate with 4-phenylpiperazine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated compounds or organometallic reagents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Used in the development of novel materials or as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine: Similar structure with a methyl group instead of a phenyl group on the piperazine ring.

    N-(4-bromophenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine: Similar structure with a bromine atom instead of a chlorine atom on the phenyl ring.

    N-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine: Similar structure with a quinazoline core instead of a pteridine core.

Uniqueness

N-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is unique due to its specific combination of functional groups and the pteridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN7/c23-16-6-8-17(9-7-16)26-21-19-20(25-11-10-24-19)27-22(28-21)30-14-12-29(13-15-30)18-4-2-1-3-5-18/h1-11H,12-15H2,(H,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBQRZGOMWKSJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=NC=CN=C4C(=N3)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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